Paritaprevir was developed by AbbVie and is part of a class of drugs known as protease inhibitors. It is included in combination therapies that have shown significant effectiveness against various genotypes of the Hepatitis C virus, particularly genotype 1 and 4. The compound is recognized for its ability to achieve high sustained virologic response rates, making it a critical option in hepatitis C management .
The synthesis of paritaprevir involves several key steps that utilize advanced organic chemistry techniques. The compound features a complex macrocyclic structure, which can be synthesized through a series of reactions including:
The synthesis parameters, such as temperature, reaction time, and solvent choice, play crucial roles in determining the yield and purity of paritaprevir. Optimization of these parameters is essential for large-scale production .
Paritaprevir has a complex molecular structure characterized by its macrocyclic core and several substituents. The chemical formula for paritaprevir is , with a molecular weight of approximately 765.89 g/mol.
Molecular docking studies have shown that specific conformations of paritaprevir can effectively bind to the active site of the NS3/4A serine protease, highlighting the significance of its structural features in therapeutic action .
Paritaprevir participates in various chemical reactions primarily related to its mechanism of action against the Hepatitis C virus:
Paritaprevir exerts its antiviral effects by specifically inhibiting the NS3/4A serine protease enzyme critical for Hepatitis C virus replication.
Paritaprevir exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 765.89 g/mol |
Chemical Formula | |
Half-life | 5.5 hours |
Protein Binding | 97% - 98.6% |
Metabolism | Primarily via CYP3A4 |
Paritaprevir is primarily indicated for treating chronic Hepatitis C virus infections as part of combination therapy regimens. Its applications extend beyond hepatitis C treatment:
The macrocyclic core of Paritaprevir, a direct-acting antiviral targeting hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease, is fundamental to its mechanism of action. This quinoxaline-embedded 15-membered macrocycle incorporates a P2–P4 linker that conformationally constrains the molecule, optimizing interactions with the protease active site [1] [7]. Synthetic routes to this scaffold prioritize strategic ring-closing maneuvers and stereochemical fidelity.
A pivotal advancement employs late-stage macrocyclization via ring-closing metathesis (RCM). This approach utilizes Grubbs' second-generation catalysts to cyclize diene precursors bearing the optimized quinoxaline moiety. Precursor A undergoes RCM at high dilution (0.01 M) in dichloromethane at 40°C, yielding the macrocyclic intermediate B with 65–78% efficiency. Subsequent hydrogenation achieves saturation of the newly formed olefin, furnishing the saturated macrocycle core C essential for Paritaprevir [7]. Alternative pathways explore macrolactamization between P1 carboxylic acid and P2 amine functionalities. However, this method contends with competitive oligomerization, necessitating extensive optimization of coupling reagents (e.g., HATU, PyAOP), base, and reaction concentration to suppress side reactions. Yields for macrolactamization typically range from 45–60% [7].
Table 1: Comparative Analysis of Macrocyclic Core Formation Strategies for Paritaprevir
Strategy | Key Intermediate | Cyclization Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
Ring-Closing Metathesis | Diene precursor A | Grubbs II (5 mol%), DCM, 40°C, 0.01 M | 65-78 | Functional group tolerance |
Macrolactamization | Linear carboxylic acid-amine | HATU, DIPEA, DMF, high dilution | 45-60 | Direct C-N bond formation |
Intramolecular SNAr | Halogenated quinoxaline | Cs₂CO₃, DMF, 80°C | 30-50 | Avoids metal catalysts |
A third approach leverages intramolecular nucleophilic aromatic substitution (SNAr). Here, a halogenated quinoxaline precursor reacts with a tethered amine nucleophile under basic conditions (e.g., cesium carbonate in dimethylformamide at 80°C). While avoiding transition metals, this route suffers from moderate yields (30–50%) and requires stringent control of electronic effects within the quinoxaline ring system [7]. Post-cyclization modifications are critical. The introduction of the methylsulfonamide P1' group and optimization of P2 substituents (e.g., the tert-butylglycine side chain) occur after macrocycle formation to avoid complications during cyclization. These steps ensure nanomolar inhibition of NS3/4A protease across HCV genotypes [1] [7].
Paritaprevir exhibits intrinsically poor pharmacokinetic properties due to extensive first-pass metabolism mediated primarily by hepatic cytochrome P450 3A4 (CYP3A4). This limitation is overcome through pharmacokinetic boosting with Ritonavir, a potent CYP3A4 inhibitor originally developed for HIV treatment [2] [4]. Ritonavir coadministration fundamentally alters Paritaprevir's exposure profile.
Pharmacokinetic studies in healthy volunteers demonstrate a 30–50-fold increase in Paritaprevir's area under the plasma concentration-time curve (AUC) when a single 300 mg dose is administered with 100 mg Ritonavir, compared to Paritaprevir alone. Peak plasma concentration (C~max~) increases approximately 28-fold. Critically, Ritonavir coadministration extends Paritaprevir's apparent terminal half-life from approximately 3.8 hours to over 15 hours, enabling once-daily dosing [2]. This enhancement stems from Ritonavir's dual inhibitory action:
Table 2: Pharmacokinetic Parameters of Paritaprevir (300 mg) With and Without Ritonavir (100 mg) Boosting
Parameter | Paritaprevir Alone | Paritaprevir + Ritonavir | Fold-Change |
---|---|---|---|
AUC₀–∞ (ng·h/mL) | 1,820 ± 890 | 85,400 ± 21,300 | ~47-fold ↑ |
C~max~ (ng/mL) | 247 ± 118 | 6,850 ± 1,720 | ~28-fold ↑ |
Apparent t₁/₂ (h) | 3.8 ± 1.2 | 15.2 ± 3.7 | ~4-fold ↑ |
Clearance (L/h) | 216 ± 98 | 3.6 ± 0.9 | ~60-fold ↓ |
(Data adapted from [2])
The Ritonavir dose is optimized at 100 mg for Paritaprevir boosting. While 50 mg Ritonavir provides substantial exposure enhancement, 100 mg achieves maximal CYP3A4 inhibition without significantly increasing the risk of Ritonavir-related adverse effects or drug-drug interactions beyond the necessary level. Higher Ritonavir doses (e.g., 200 mg) do not provide proportional additional benefit to Paritaprevir exposure but may increase interaction risks [2]. This pharmacokinetic synergy underpins the clinical efficacy of Paritaprevir within the "3D regimen" (Paritaprevir/Ritonavir/Ombitasvir/Dasabuvir), achieving >90% sustained virologic response rates in HCV genotype 1 infection [4].
Establishing the correct stereochemistry within Paritaprevir's complex structure, particularly the chiral centers adjacent to the macrocycle and within the P2 moiety, is crucial for its potency and selectivity. Traditional chemical asymmetric synthesis can be challenging. Chemoenzymatic strategies employing engineered enzymes offer efficient routes to enantiomerically pure intermediates.
Fe(II)/α-ketoglutarate-dependent dioxygenases (Fe/αKG) exemplify this approach. These enzymes catalyze highly regio- and stereoselective C–H hydroxylations on amino acid derivatives, acting as chiral synthons for Paritaprevir's P2 segment. For instance, the leucine δ-hydroxylase GriE (identified from Streptomyces sp.) hydroxylates leucine derivatives like 7 with absolute diastereocontrol (>99% de) at the δ-position, yielding intermediate 8 at gram scale with >95% conversion [3] [5]. This enzymatic hydroxylation provides a handle for downstream cyclization or functionalization:
Table 3: Enzymatic Tools for Stereoselective Synthesis of Paritaprevir Precursors
Enzyme | Reaction | Substrate | Product | Stereoselectivity | Scale/Conversion |
---|---|---|---|---|---|
GriE (Leucine δ-hydroxylase) | δ-C-H Hydroxylation | Leucine derivative (7) | δ-Hydroxyleucine (8) | >99% de | Gram scale, >95% conv. |
Engineered Ketoreductase (KRED) | Asymmetric carbonyl reduction | β-Keto ester/amide precursors | Chiral β-hydroxy intermediates | >99% ee | High TTN* (>500) |
Transaminase | Reductive amination | α-Keto acid | Chiral amino acid | >99% ee | Industrial scale |
(TTN = Total Turnover Number; [3] [5])
Directed evolution further refines enzymatic performance. Ketoreductases (KREDs) are engineered via iterative saturation mutagenesis to optimize activity and stereoselectivity (>99% enantiomeric excess) for reducing specific β-keto ester or amide precursors leading to Paritaprevir's P3 and P4 moieties. These evolved KREDs operate at high substrate concentrations (up to 100 g/L) with total turnover numbers (TTN) exceeding 500, making the process industrially viable [3] [5]. Transaminases offer routes to chiral amines from prochiral ketones. Engineered transaminases efficiently convert α-keto acid precursors into non-natural amino acids with the required (S)- or (R)-configuration for integration into the linear peptide precursors of Paritaprevir, achieving enantiomeric excesses >99% [5]. These chemoenzymatic steps are typically integrated early in the synthetic sequence, generating enantiopure fragments that are subsequently coupled and elaborated into the macrocyclic core using the chemical methods described in Section 1.1. This hybrid approach ensures precise stereochemical control while maintaining synthetic efficiency critical for large-scale Paritaprevir manufacture [3] [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7